N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c26-22(11-6-14-30(27,28)20-9-2-1-3-10-20)25-23-24-21(16-29-23)19-13-12-17-7-4-5-8-18(17)15-19/h1-5,7-10,12-13,15-16H,6,11,14H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIQFUAAZFRTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, with the CAS number 941925-24-2, is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O3S2 |
| Molecular Weight | 436.6 g/mol |
| CAS Number | 941925-24-2 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of Thiazole Ring : The thiazole moiety is synthesized from appropriate precursors, often involving condensation reactions.
- Coupling with Naphthalene : The naphthalene derivative is introduced to form the naphthalen-thiazole link.
- Sulfonamide Formation : The final step involves the introduction of the phenylsulfonyl group to yield the target compound.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds can induce cell cycle arrest in cancer cells, preventing further division.
- Apoptosis Induction : They may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Case Study Example :
A study focused on thiazole derivatives demonstrated that specific analogs exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating their potential as effective anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring may interact with key enzymes involved in cancer metabolism or proliferation.
- Reactive Oxygen Species Generation : Some studies suggest that these compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage in cancer cells .
- Targeting Signaling Pathways : The compound may modulate various signaling pathways associated with cell growth and survival.
Research Findings
Recent literature has explored the structure-activity relationship (SAR) of thiazole derivatives, highlighting how modifications affect their biological efficacy. For instance, the presence of a naphthalene moiety has been correlated with enhanced lipophilicity and cellular uptake, which is critical for therapeutic effectiveness .
Future Directions
The ongoing research into this compound suggests promising avenues for further investigation:
- In Vivo Studies : Further exploration of its efficacy in animal models could provide insights into its therapeutic potential.
- Combination Therapies : Investigating its use in combination with existing chemotherapy agents may enhance treatment outcomes in resistant cancer types.
- Mechanistic Studies : Detailed mechanistic studies are necessary to fully elucidate how this compound interacts at the molecular level within cancer cells.
Scientific Research Applications
N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide has shown promising biological activities, particularly in the context of cancer research. Studies indicate that derivatives of this compound exhibit significant antiproliferative activity against various human tumor cell lines. Specifically, one study noted that a derivative caused morphological changes indicative of autophagic cell death at low concentrations and apoptosis at higher concentrations, suggesting a dual mechanism of action depending on dosage levels .
Case Studies
- Antitumor Activity : A study published in 2016 highlighted the synthesis of new thiazole nortopsentin analogs, including derivatives of this compound. These analogs demonstrated remarkable antiproliferative activity against several human tumor cell lines, reinforcing the potential for clinical applications in cancer treatment .
- Mechanistic Insights : Research has shown that specific derivatives can lead to significant cellular changes such as massive formation of cytoplasmic vacuoles, indicative of autophagic processes, while higher concentrations were associated with typical apoptotic features like nuclear condensation and fragmentation .
- Comparative Studies : Further investigations have compared the efficacy of this compound with other thiazole derivatives, demonstrating superior activity profiles in certain tumor types, thus establishing a basis for its use as a lead compound in drug development.
Comparison with Similar Compounds
(a) N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide (Compound 50)
- Structural Features : Bromophenyl-substituted thiazole core with a dimethylsulfamoyl benzamide chain.
- Key Differences : The dimethylsulfamoyl group (electron-deficient) contrasts with the phenylsulfonyl group in the target compound, which may alter solubility and target affinity.
(b) 4-(N,4-Dimethylphenylsulfonamido)-N-(thiazol-2-yl)butanamide (CAS 328015-35-6)
- Structural Features : Methylated phenylsulfonamido group attached to a butanamide-thiazole scaffold.
Naphthalene-Containing Thiazoles
(a) N-(methylsulfonyl)-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzamide (11a)
- Structural Features : Methylsulfonyl benzamide linked to a naphthalene-thiazole core.
- Physical Properties : Melting point 242–244°C; LC-MS (ESI+) m/z 356.01.
- Key Differences : The methylsulfonyl group instead of phenylsulfonyl may reduce π-π stacking interactions, affecting binding to hydrophobic enzyme pockets .
(b) 4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)-N-tosylbenzamide (11b)
- Structural Features : Tosyl (4-methylbenzenesulfonyl) group attached to the benzamide chain.
- Physical Properties : Melting point 240–242°C; LC-MS (ESI+) m/z 423.73.
Butanamide Derivatives with Therapeutic Activity
(a) N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide
(b) N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Activity : Inhibits human CTPS1 for proliferative disease treatment.
Comparative Analysis of Key Properties
Research Findings and Implications
Electronic Effects : The phenylsulfonyl group in the target compound offers stronger electron-withdrawing properties than methylsulfonyl or tosyl groups, which may enhance electrophilic interactions in enzyme-binding pockets .
Therapeutic Potential: Structural analogs like 11a and 11b demonstrate kinase-modulating activity, suggesting the target compound could be optimized for oncology or inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for N-(4-(naphthalen-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide?
The synthesis typically involves multi-step reactions starting with precursors like naphthalene-2-amine and thiazole intermediates. Key steps include:
- Sulfonylation : Introduction of the phenylsulfonyl group via reaction with phenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) .
- Thiazole Ring Formation : Cyclization using thiourea or substituted thioureas in ethanol at reflux temperatures .
- Amidation : Coupling of the sulfonylbutanoyl chloride intermediate with the thiazol-2-amine derivative using a base like triethylamine .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound?
Critical characterization methods include:
| Technique | Purpose | Example Data |
|---|---|---|
| NMR Spectroscopy | Confirm molecular structure and purity | NMR (DMSO-d6): δ 8.2–7.1 (aromatic protons), δ 3.5–2.8 (sulfonyl and butanamide chain protons) |
| Mass Spectrometry (MS) | Verify molecular weight and fragmentation pattern | ESI-MS: [M+H] m/z calculated 493.12, observed 493.10 |
| HPLC | Assess purity (>95% purity threshold) | Retention time: 12.3 min (C18 column, acetonitrile/water gradient) |
Q. What initial biological activities have been observed for similar sulfonamide-thiazole derivatives?
Studies on structurally related compounds suggest:
- Antimicrobial Activity : Inhibition of E. coli (MIC: 8 µg/mL) and S. aureus (MIC: 16 µg/mL) via disruption of bacterial cell wall synthesis .
- Anticancer Potential : IC values of 10–25 µM against HeLa and MCF-7 cell lines, linked to apoptosis induction .
- Anti-inflammatory Effects : COX-2 inhibition (IC: 0.8 µM) in murine macrophage models .
These activities are attributed to the sulfonamide and thiazole moieties, which enhance target binding and solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Key optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonylation efficiency by stabilizing intermediates .
- Catalyst Use : Lewis acids (e.g., AlCl) enhance cyclization rates in thiazole formation (yield increase from 60% to 85%) .
- Temperature Control : Low temperatures (0–5°C) during sulfonylation reduce side reactions (e.g., over-sulfonation) .
- In-line Monitoring : TLC or FT-IR tracking of intermediates reduces incomplete reactions .
Q. What strategies are employed to resolve contradictions in reported biological activities of thiazole-sulfonamide hybrids?
Discrepancies in activity data (e.g., variable IC values) are addressed via:
- Structural-Activity Relationship (SAR) Studies : Systematic substitution of the naphthalene or phenylsulfonyl groups to isolate bioactive motifs .
- Target Validation : siRNA knockdown or CRISPR-Cas9 models confirm involvement of specific pathways (e.g., NF-κB for anti-inflammatory effects) .
- Meta-Analysis : Cross-referencing data from multiple assays (e.g., comparing MIC values across standardized CLSI protocols) .
Q. How does the compound interact with specific biological targets, and what methodologies are used to study these interactions?
Mechanistic insights are gained through:
- Molecular Docking : Predict binding affinity to targets like COX-2 (Glide score: −9.2 kcal/mol) using AutoDock Vina .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., : 120 nM for tubulin) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing protein stabilization post-treatment .
Contradictory findings (e.g., dual COX-1/COX-2 inhibition) are resolved via isoform-specific assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
